

dose-response comparison of GSK-4716 and novel ERR agonists

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Compound of Interest

Compound Name: GSK-4716

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A Dose-Response Showdown: GSK-4716 vs. Novel ERR Agonists

For researchers and professionals in drug development, the quest for potent and selective modulators of Estrogen-Related Receptors (ERRs) is a critical frontier. This guide provides a detailed dose-response comparison of the established $ERR\beta/\gamma$ agonist, **GSK-4716**, against the novel pan-ERR agonist, SLU-PP-332, and the promising pan-ERR agonist SLU-PP-915. The data presented herein, sourced from peer-reviewed studies, offers a quantitative basis for selecting the appropriate tool compound for investigating ERR signaling and its therapeutic potential.

Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play pivotal roles in regulating cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation. Their three isoforms, $ERR\alpha$, $ERR\beta$, and $ERR\gamma$, represent attractive therapeutic targets for metabolic diseases, neurodegenerative disorders, and certain cancers. **GSK-4716** has been a widely used tool compound for studying the functions of $ERR\beta$ and $ERR\gamma$. However, the development of novel agonists with broader or more potent activity across all ERR isoforms, such as SLU-PP-332 and SLU-PP-915, marks a significant advancement in the field.

Quantitative Dose-Response Comparison

The following table summarizes the half-maximal effective concentrations (EC50) of **GSK-4716** and the novel ERR agonist SLU-PP-332 across the three ERR isoforms. This data was generated using a full-length ERR cell-based cotransfection/reporter assay, providing a direct comparison of their potency.^[1]

Compound	ERR α EC50 (nM)	ERR β EC50 (nM)	ERR γ EC50 (nM)
GSK-4716	> 5000	> 5000	1200
SLU-PP-332	98	230	430

Key Observations:

- GSK-4716** demonstrates selectivity for ERR γ with an EC50 of 1200 nM, showing minimal to no activity on ERR α and ERR β at concentrations up to 5000 nM.^[1]
- SLU-PP-332, a pan-ERR agonist developed by optimizing the **GSK-4716** scaffold, exhibits significantly greater potency across all three isoforms.^[1] It is most potent against ERR α (EC50 = 98 nM), with strong activity also observed for ERR β (EC50 = 230 nM) and ERR γ (EC50 = 430 nM).^[1]
- SLU-PP-915, another novel pan-ERR agonist designed based on the crystal structure of ERR γ with **GSK-4716**, also shows activity across all ERR isoforms.^{[2][3][4]}

ERR Agonist Signaling Pathway

The diagram below illustrates the general signaling pathway activated by ERR agonists. Upon binding to the ligand-binding domain (LBD) of an ERR, the agonist induces a conformational change in the receptor. This promotes the recruitment of coactivators, such as PGC-1 α , to the ERR complex. The activated complex then binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, leading to the upregulation of their transcription. These target genes are primarily involved in metabolic processes, including mitochondrial biogenesis and fatty acid oxidation.

Caption: General signaling pathway of ERR agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize and compare ERR agonists.

Cell-Based Co-transfection Luciferase Reporter Assay

This assay is used to determine the potency and efficacy of compounds in activating specific ERR isoforms.

a. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are seeded into 96-well plates at a density of 2×10^4 cells per well.
- After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent:
 - A plasmid encoding the full-length human ERR α , ERR β , or ERR γ .
 - A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Estrogen-Related Response Element (ERRE).
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

b. Compound Treatment:

- 24 hours post-transfection, the culture medium is replaced with a medium containing the test compounds (e.g., **GSK-4716**, SLU-PP-332) at various concentrations. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated with the compounds for an additional 24 hours.

c. Luciferase Activity Measurement:

- After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
- Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
- EC50 values are calculated from the dose-response curves using non-linear regression analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This experiment validates the functional activity of ERR agonists by measuring the expression of known downstream target genes.

a. Cell Culture and Treatment:

- A relevant cell line expressing the ERR isoform of interest (e.g., C2C12 myoblasts for muscle-related gene expression) is cultured and seeded in multi-well plates.
- Cells are treated with the ERR agonist at various concentrations or a vehicle control for a specified period (e.g., 24 hours).

b. RNA Extraction and cDNA Synthesis:

- Total RNA is extracted from the cells using a suitable RNA isolation kit.
- The concentration and purity of the RNA are determined using a spectrophotometer.
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

c. qRT-PCR:

- The relative expression levels of target genes (e.g., Pdk4, Pgc-1 α) and a housekeeping gene (e.g., Gapdh, Actb) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

- The amplification data is analyzed using the $\Delta\Delta C_t$ method to determine the fold change in gene expression in agonist-treated cells relative to vehicle-treated cells.

This comprehensive guide provides a foundation for researchers to understand the comparative pharmacology of **GSK-4716** and novel ERR agonists. The provided data and protocols can aid in the rational design of experiments to further elucidate the roles of ERR isoforms in health and disease.

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